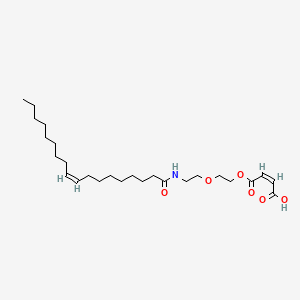
3-(Dodecylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodecylamino)propan-1-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of a long dodecyl (12-carbon) alkyl chain attached to an amino group, which is further connected to a propanol backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)propan-1-ol typically involves the reaction of dodecylamine with an epoxide, such as propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Dodecylamine} + \text{Propylene oxide} \rightarrow 3\text{-(Dodecylamino)propan-1-ol} ]
The reaction is usually conducted in the presence of a solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dodecylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) is commonly used for the oxidation of the hydroxyl group.
Reduction: Lithium aluminum hydride (LiAlH₄) is often employed for the reduction of the amino group.
Substitution: Thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chloride.
Major Products Formed
Oxidation: Formation of dodecylaminopropanal or dodecylaminopropanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of dodecylaminopropyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(Dodecylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Wirkmechanismus
The mechanism of action of 3-(Dodecylamino)propan-1-ol is primarily based on its surfactant properties. The long dodecyl chain provides hydrophobic interactions, while the amino and hydroxyl groups offer hydrophilic interactions. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-(dodecylamino)propan-2-ol: Similar structure but with a chloro substituent.
3-Amino-1-propanol: Lacks the long dodecyl chain, making it less hydrophobic.
Dodecylamine: Contains only the amino group without the propanol backbone.
Uniqueness
3-(Dodecylamino)propan-1-ol is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic propanol backbone. This dual nature makes it an effective surfactant and a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
52871-79-1 |
|---|---|
Molekularformel |
C15H33NO |
Molekulargewicht |
243.43 g/mol |
IUPAC-Name |
3-(dodecylamino)propan-1-ol |
InChI |
InChI=1S/C15H33NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17/h16-17H,2-15H2,1H3 |
InChI-Schlüssel |
DJUWUNFYMKYEFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


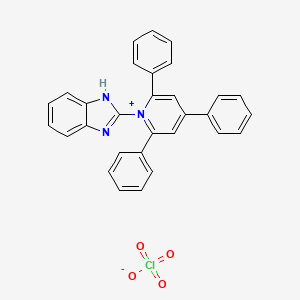
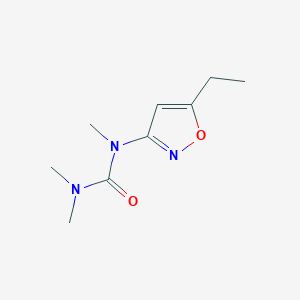
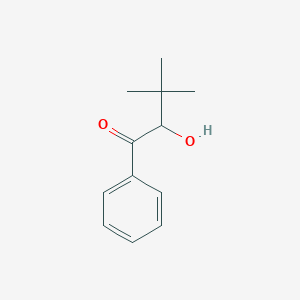
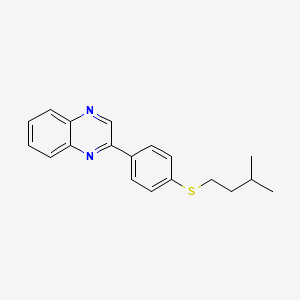
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
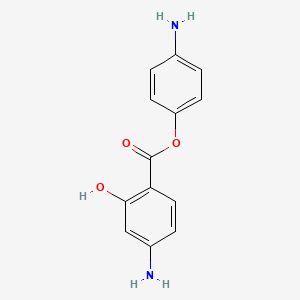
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
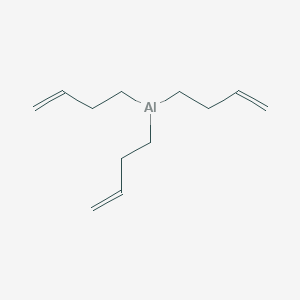
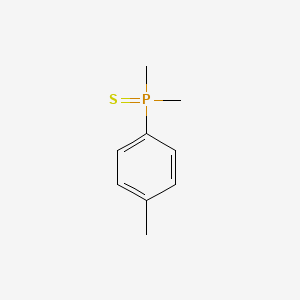
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
